molecular formula C15H15FN2O B2692748 3-amino-4-fluoro-N-(2-phenylethyl)benzamide CAS No. 1155913-52-2

3-amino-4-fluoro-N-(2-phenylethyl)benzamide

Cat. No. B2692748
CAS RN: 1155913-52-2
M. Wt: 258.296
InChI Key: GMTXSUVTCFBKTG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-amino-4-fluoro-N-(2-phenylethyl)benzamide” consists of a benzamide core with a fluorine atom at the 4-position, an amino group at the 3-position, and a phenylethyl group attached to the nitrogen of the amide group.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzamides in general can undergo a variety of reactions. For example, the amino group can participate in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Antitumor Activity

One of the prominent applications of benzamide derivatives is in the field of cancer research. For example, a synthetic inhibitor of histone deacetylase, MS-27-275, a structurally related compound, showed marked in vivo antitumor activity against human tumors. This compound inhibited human histone deacetylase, induced hyperacetylation of nuclear histones, and demonstrated antitumor efficacy in various human tumor cell lines, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (A. Saito et al., 1999).

Anti-inflammatory and Antimicrobial Applications

Benzamides and their derivatives have also shown potential in anti-inflammatory and antimicrobial applications. For instance, non-acidic antiinflammatory compounds, including benzamide derivatives, were synthesized and evaluated for their activity, showing notable effects in reducing the production of reactive oxygen species in rat peritoneal macrophages (J. Robert et al., 1994). Additionally, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) were prepared, displaying high activity against fungi and Gram-positive microorganisms, underscoring the versatility of benzamide derivatives in developing new antimicrobial agents (M. Carmellino et al., 1994).

Neuroimaging and CNS Disorders

In neuroimaging and central nervous system disorder studies, benzamide derivatives are used as selective molecular imaging probes. For instance, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a selective serotonin 1A (5-HT(1A)) molecular imaging probe, was used in positron emission tomography (PET) for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, showing significant decreases in receptor densities correlating with clinical symptoms (V. Kepe et al., 2006).

Material Science and Polymer Chemistry

Benzamide derivatives also find applications in material science and polymer chemistry. For example, highly stable electrochromic and electrofluorescent dual-switching polyamides containing bis(diphenylamino)-fluorene moieties were prepared, demonstrating excellent solubility, thermal stability, and reversible electrochromic characteristics (Ningwei Sun et al., 2016).

properties

IUPAC Name

3-amino-4-fluoro-N-(2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O/c16-13-7-6-12(10-14(13)17)15(19)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTXSUVTCFBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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